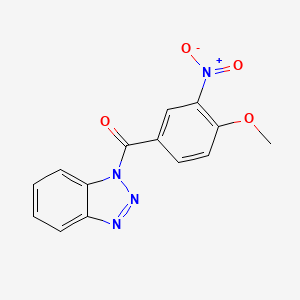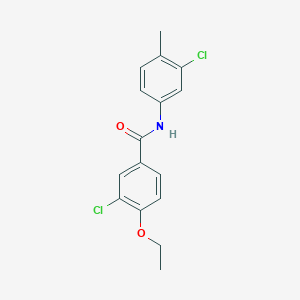
3-chloro-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide, commonly known as CEC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CEC belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties.
科学的研究の応用
CEC has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, CEC has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, CEC has been studied for its potential as a neuroprotective agent and a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, CEC has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of CEC is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, CEC has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. This leads to cell cycle arrest and apoptosis. In neurodegenerative diseases, CEC has been shown to inhibit the production of reactive oxygen species, which are known to contribute to neuronal damage. In immunology, CEC has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects:
CEC has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, CEC has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurodegenerative diseases, CEC has been shown to protect neurons from oxidative stress and inflammation, leading to improved cognitive function. In immunology, CEC has been shown to modulate the immune response, leading to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines.
実験室実験の利点と制限
CEC has several advantages and limitations for lab experiments. One advantage is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its broad range of potential therapeutic applications, which makes it a versatile compound for research. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on its safety and efficacy, which limits its potential for translation to human therapies.
将来の方向性
There are several future directions for research on CEC. One direction is to further elucidate its mechanism of action in various cellular pathways. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases. Additionally, future research could focus on optimizing the synthesis method to increase the yield and purity of CEC, as well as improving its solubility in water for in vivo studies. Overall, CEC has the potential to be a valuable compound for scientific research and therapeutic development.
合成法
CEC can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methylacetophenone with ethyl 4-aminobenzoate in the presence of sodium hydride. The resulting intermediate is then treated with thionyl chloride and ethoxyamine hydrochloride to yield CEC. This synthesis method has been optimized to increase the yield and purity of CEC.
特性
IUPAC Name |
3-chloro-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-3-21-15-7-5-11(8-14(15)18)16(20)19-12-6-4-10(2)13(17)9-12/h4-9H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUIFITYABJERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)
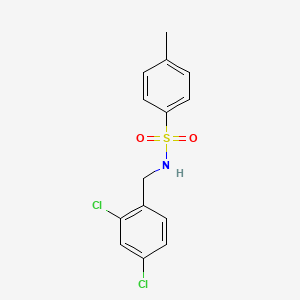
![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)
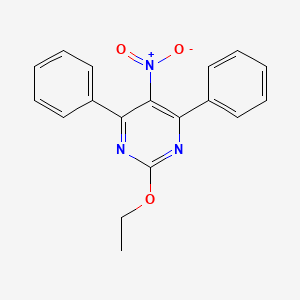
![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)
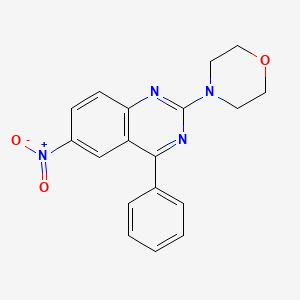
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5782857.png)


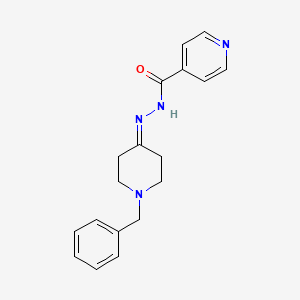

![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)
